2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
Description
2-(2-((2,4-Dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a benzimidazole-derived compound characterized by a 2,4-dichlorophenoxymethyl substituent at the 1-position of the benzimidazole core and an N-isopropyl-N-phenylacetamide side chain. This structural configuration combines a lipophilic dichlorophenoxy group with a branched alkyl-aryl acetamide moiety, which may enhance its bioavailability and target binding affinity.
The N-isopropyl-N-phenylacetamide moiety introduces steric bulk, which may improve metabolic stability compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
2-[2-[(2,4-dichlorophenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3O2/c1-17(2)30(19-8-4-3-5-9-19)25(31)15-29-22-11-7-6-10-21(22)28-24(29)16-32-23-13-12-18(26)14-20(23)27/h3-14,17H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNKAPXYNXLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic organic molecule belonging to the benzimidazole class. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole core with various substituents that may influence its biological activity. The presence of the 2,4-dichlorophenoxy group is particularly noteworthy due to its potential impact on the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to the target compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain benzimidazole derivatives showed IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for their antimicrobial activities. A related study found that compounds with similar structural motifs displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Some benzimidazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and selectivity of benzimidazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with target proteins.
- Linker Variations : Modifications in the linker region between the benzimidazole core and the phenylacetamide moiety can significantly affect biological potency. For example, variations in alkyl chain length or branching have been correlated with changes in activity profiles .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Anticancer Evaluation :
- Antimicrobial Testing :
- In Vivo Studies :
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Studies have synthesized various derivatives of benzimidazole and assessed their efficacy against bacterial strains, including resistant strains. For instance, compounds similar to the target molecule have demonstrated activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Several studies have focused on synthesizing benzimidazole derivatives and evaluating their cytotoxic effects on cancer cell lines. These studies indicate that modifications to the benzimidazole structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Herbicidal Applications
The 2,4-dichlorophenoxy group is well-documented for its herbicidal properties. Compounds containing this moiety are widely used in agricultural settings to control broadleaf weeds without harming cereal crops. The target compound may offer improved selectivity and efficacy in weed management strategies .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial efficacy against various pathogens. The results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Anticancer Activity
In another investigation, a new class of benzimidazole derivatives was synthesized and tested against several cancer cell lines, including breast and lung cancer models. The results showed that specific modifications to the benzimidazole core led to increased cytotoxicity, suggesting that the target compound could be optimized for enhanced therapeutic effects .
Comparative Data Table
Comparison with Similar Compounds
Bioactivity
- The target compound’s dichlorophenoxy group may confer enhanced antimicrobial activity compared to fluorophenyl (compound 14) or bromophenyl (9c) derivatives, as electron-withdrawing chloro-substituents are linked to improved membrane permeability and target inhibition .
- Compound W1 (thioacetamide-dinitrophenyl) exhibits broad-spectrum antimicrobial activity, suggesting that the thioether bridge and nitro groups synergize for potency . In contrast, the target compound’s acetamide and dichlorophenoxy groups may prioritize selectivity over broad-spectrum efficacy.
Metabolic Stability
Structural Flexibility
- The thioether and oxadiazole moieties in compounds like 5a and W1 offer conformational flexibility, whereas the target compound’s rigid phenoxymethyl and benzimidazole core may restrict binding to flat enzymatic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
